

# Application Notes: STING Agonist in Combination with Anti-PD-1 Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to mimic natural ligands, triggering the pathway to bridge innate and adaptive immunity. This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which promote the maturation of dendritic cells (DCs), enhance antigen presentation, and recruit cytotoxic CD8+ T cells into the tumor microenvironment (TME).[1][2]

However, a key consequence of STING activation is the upregulation of Programmed Death-Ligand 1 (PD-L1) on both tumor and immune cells.[3][4] This can create an adaptive resistance mechanism, allowing cancer cells to evade the newly recruited T cells. This observation provides a strong rationale for combining STING agonists with immune checkpoint inhibitors, specifically anti-PD-1 or anti-PD-L1 antibodies.[1][5] This combination therapy aims to "inflame" immunologically "cold" tumors with the STING agonist and then unleash the subsequent T cell response by blocking the PD-1/PD-L1 inhibitory axis.[1][6]

## **Mechanism of Action & Rationale for Combination**

The cGAS-STING pathway is an innate immune sensing mechanism that detects cytosolic DNA, a danger signal often present in the context of viral infection or cellular damage within the TME.[7][8] STING agonists, typically cyclic dinucleotides (CDNs), directly bind to and activate

# Methodological & Application





the STING protein on the endoplasmic reticulum. This initiates a signaling cascade resulting in the phosphorylation of IRF3 and NF-κB, leading to the transcription of Type I IFNs and inflammatory cytokines.[5][8]

The produced Type I IFNs are critical for anti-tumor immunity, leading to:

- Enhanced Dendritic Cell (DC) Function: Increased maturation and antigen presentation capabilities.[8][9]
- T Cell Priming and Recruitment: Promotion of tumor-specific CD8+ T cell priming and infiltration into the tumor.[2][10]
- Natural Killer (NK) Cell Activation: Stimulation of NK cell cytotoxic functions.[3][11]

The combination with anti-PD-1 therapy is synergistic. The STING agonist converts the TME from a non-inflamed to an inflamed state, but also induces PD-L1 expression. The anti-PD-1 antibody then blocks the interaction between PD-1 on activated T cells and PD-L1 on tumor cells, preventing T cell exhaustion and enabling a sustained anti-tumor attack.[1][4]

Caption: The STING signaling cascade activated by a synthetic agonist.





Click to download full resolution via product page

Caption: Synergistic anti-tumor activity of STING agonist and anti-PD-1.

# **Preclinical Data Summary**

The combination of STING agonists with anti-PD-1/PD-L1 blockade has demonstrated superior anti-tumor efficacy in numerous preclinical syngeneic mouse models compared to either monotherapy.

Table 1: In Vivo Efficacy of STING Agonist + Anti-PD-1/PD-L1 Combination Therapy



| Tumor<br>Model              | Mouse<br>Strain | STING<br>Agonist<br>(Dose/Rout<br>e) | Combinatio<br>n Agent | Key<br>Outcomes<br>& Efficacy                                                               | Reference(s |
|-----------------------------|-----------------|--------------------------------------|-----------------------|---------------------------------------------------------------------------------------------|-------------|
| B16F10-<br>EGFR<br>Melanoma | C57BL/6         | STING ADC<br>(200 µg,<br>i.p.)       | Anti-PD-L1            | Synergized to achieve superior antitumor efficacy and complete tumor remission.             | [3]         |
| B16F10<br>Melanoma          | C57BL/6         | ADU S-100<br>(5 μg, i.t.)            | Not Specified         | Slowed melanoma growth, enhanced CD8+ T cell and DC infiltration.                           | [12]        |
| CT26 Colon<br>Carcinoma     | BALB/c          | BMS-986301<br>(single dose,<br>i.t.) | Anti-PD-1             | 80% complete regression of injected and non-injected tumors (vs. 0% with anti- PD-1 alone). | [2]         |
| ID8 Ovarian<br>Cancer       | C57BL/6         | 2'3'-c-di-<br>AM(PS)2<br>(Rp, Rp)    | Anti-PD-1             | Combination with carboplatin and anti-PD-1 resulted in the longest survival.                | [9]         |



| Tumor<br>Model            | Mouse<br>Strain | STING<br>Agonist<br>(Dose/Rout<br>e) | Combinatio<br>n Agent      | Key<br>Outcomes<br>& Efficacy                                                  | Reference(s |
|---------------------------|-----------------|--------------------------------------|----------------------------|--------------------------------------------------------------------------------|-------------|
| Pancreatic<br>(KPC model) | C57BL/6         | BMS-986301<br>(i.m.)                 | Anti-PD-1 +<br>Anti-CTLA-4 | Significantly prolonged survival compared to dual checkpoint inhibitors alone. | [13]        |

| B16F10 Lung Metastasis | C57BL/6 | STING-LNP (6  $\mu$ g c-di-GMP, i.v.) | Anti-PD-1 (50  $\mu$ g, i.p.) | Significantly inhibited tumor growth and overcame anti-PD-1 resistance. |[11] |

Table 2: Immunomodulatory Effects of STING Agonist Therapy in the TME



| Effect                        | Cell Type(s)                 | Observation                                                                                                             | Reference(s) |
|-------------------------------|------------------------------|-------------------------------------------------------------------------------------------------------------------------|--------------|
| Innate Immune<br>Activation   | Dendritic Cells<br>(DCs)     | Increased numbers<br>of CD103+ DCs in<br>the TME.                                                                       | [14]         |
|                               | Natural Killer (NK)<br>Cells | Marked increase in<br>the percentage of<br>activated (CD69+) NK<br>cells in tumors and<br>draining lymph nodes.         | [3]          |
|                               | Macrophages                  | Promoted M2 to M1 polarization of tumorassociated macrophages.                                                          | [3]          |
| Adaptive Immune<br>Activation | CD8+ T Cells                 | Significant increase in activated (CD69+, PD-1+) and tumorinfiltrating CD8+ T cells. Increased CD8/CD4 ratio in tumors. | [3][14]      |
|                               | CD4+ T Cells                 | Activation of CD4+ T cells observed in tumors and draining lymph nodes.                                                 | [3]          |

| Checkpoint Upregulation | Tumor & Immune Cells | Increased expression of PD-L1 on both CD45- (tumor) and CD45+ (immune) cells. |[3][4] |

# **Clinical Data Summary**

Clinical translation has been initiated to evaluate the safety and efficacy of this combination. Early phase trials have shown that the combination is generally well-tolerated, although efficacy signals have been modest, highlighting the challenges in translating potent preclinical activity.



Table 3: Summary of Phase Ib Clinical Trial of MIW815 (ADU-S100) + Spartalizumab (Anti-PD-1)

| Parameter                   | Details                                                                                                                          |  |  |
|-----------------------------|----------------------------------------------------------------------------------------------------------------------------------|--|--|
| Study Design                | Open-label, multicenter, dose-escalation Phase Ib study.[15][16]                                                                 |  |  |
| Patient Population          | 106 patients with advanced/metastatic solid tumors or lymphomas.[5][15]                                                          |  |  |
| Treatment Regimen           | Intratumoral MIW815 (50–3,200 µg) weekly or every 4 weeks + fixed-dose intravenous spartalizumab (400 mg) every 4 weeks.[15][16] |  |  |
| Safety & Tolerability       | Combination was well tolerated; Maximum  Tolerated Dose (MTD) was not reached.[15][16]  [17]                                     |  |  |
| Common Adverse Events       | Pyrexia (22%), injection site pain (20%), diarrhea (11%).[5][15][16]                                                             |  |  |
| Efficacy                    | Minimal anti-tumor responses observed.[15][18]                                                                                   |  |  |
| Overall Response Rate (ORR) | 10.4%.[5][15][16]                                                                                                                |  |  |

| Conclusion | The combination is safe but demonstrated limited clinical efficacy in a broad patient population, underscoring the need for better patient selection and potentially more potent next-generation agonists.[5][15] |

# **Protocols**

# Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a general framework for evaluating the combination of a STING agonist and an anti-PD-1 antibody in a subcutaneous mouse tumor model.

Materials:



- 6-8 week old C57BL/6 mice
- B16-F10 melanoma cell line
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS), sterile
- STING agonist (e.g., ADU S-100), formulated in a suitable vehicle
- InVivoMAb anti-mouse PD-1 antibody (or similar)
- Calipers, syringes, and needles

### Procedure:

- Tumor Implantation:
  - Culture B16-F10 cells to ~80% confluency.
  - Harvest and wash cells with sterile PBS. Resuspend to a concentration of 5 x 10<sup>6</sup> cells/mL.
  - Subcutaneously inject 1 x 10<sup>6</sup> cells (in 200 μL PBS) into the right flank of each mouse.
- Tumor Growth Monitoring & Randomization:
  - Allow tumors to establish and grow. Begin measurements ~5-7 days post-implantation.
  - Measure tumor volume every 2-3 days using calipers. Calculate volume using the formula:
     Volume = 0.5 x (Length x Width²).
  - When average tumor volume reaches 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group):
    - Group 1: Vehicle Control (i.t.) + Isotype Control (i.p.)
    - Group 2: STING Agonist (i.t.) + Isotype Control (i.p.)



- Group 3: Vehicle Control (i.t.) + Anti-PD-1 (i.p.)
- Group 4: STING Agonist (i.t.) + Anti-PD-1 (i.p.)
- Treatment Administration:
  - STING Agonist (Intratumoral i.t.): On specified days (e.g., Days 10, 14, and 17 post-implantation), administer a low dose of STING agonist (e.g., 5-50 μg in 50 μL vehicle) directly into the tumor.[12]
  - Anti-PD-1 Antibody (Intraperitoneal i.p.): On specified days (e.g., Days 10, 13, 16 post-implantation), administer the anti-PD-1 antibody (e.g., 200 μg in 100 μL PBS) via intraperitoneal injection.[11]
- Endpoints & Analysis:
  - Continue monitoring tumor volume until tumors in the control group reach the predetermined endpoint size.
  - Monitor animal body weight and overall health.
  - At the end of the study, euthanize mice and excise tumors for further analysis (e.g., flow cytometry, IHC).
  - Analyze data by plotting mean tumor volume over time for each group and perform statistical analysis (e.g., two-way ANOVA).

Caption: Workflow for a preclinical in vivo combination therapy study.

# Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the isolation and immunophenotyping of immune cells from excised tumors.

## Materials:

Excised tumors



- Tumor Dissociation Kit (e.g., Miltenyi Biotec) or enzyme cocktail (Collagenase, DNase I)
- RPMI medium, 70 μm cell strainers, red blood cell lysis buffer
- FACS buffer (PBS + 2% FBS)
- Fc Block (anti-CD16/32)
- Fluorescently-conjugated antibodies (e.g., anti-CD45, CD3, CD8, CD4, NK1.1, CD11c, PD-1, CD69)
- Live/Dead fixable viability dye
- Flow cytometer

### Procedure:

- Tumor Dissociation:
  - Weigh and mince the excised tumor tissue into small pieces in a petri dish containing RPMI.
  - Transfer to a gentleMACS C Tube with enzyme cocktail as per the manufacturer's protocol.
  - Run the gentleMACS Dissociator program. Incubate at 37°C for 30-60 minutes with agitation.
  - Stop dissociation by adding RPMI with FBS.
- Single-Cell Suspension Preparation:
  - $\circ\,$  Pass the dissociated tissue through a 70  $\mu m$  cell strainer to obtain a single-cell suspension.
  - Centrifuge, discard supernatant, and perform red blood cell lysis if necessary.
  - Wash cells with FACS buffer and count them.



## Cell Staining:

- Resuspend up to 1-2 x 10<sup>6</sup> cells per well/tube in 50 μL of FACS buffer.
- Stain with a Live/Dead viability dye according to the manufacturer's instructions to exclude dead cells.
- Wash the cells.
- Block Fc receptors by incubating with Fc Block for 10 minutes at 4°C.
- Add the prepared cocktail of fluorescently-conjugated surface antibodies. Incubate for 30 minutes at 4°C in the dark.
- Wash cells twice with FACS buffer.
- Data Acquisition & Analysis:
  - Resuspend cells in 300-500 μL of FACS buffer.
  - Acquire data on a flow cytometer.
  - Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then
    on CD45+ leukocytes. From there, identify specific populations (e.g., CD3+CD8+ for
    cytotoxic T cells, CD11c+ for DCs) and assess their activation (CD69+) and exhaustion
    (PD-1+) markers.[3][14]

# References

- 1. mdpi.com [mdpi.com]
- 2. STING Agonists as Cancer Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label,

## Methodological & Application





Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. STING agonist therapy in combination with PD-1 immune checkpoint blockade enhances response to carboplatin chemotherapy in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing immunotherapy of STING agonist for lymphoma in preclinical models PMC [pmc.ncbi.nlm.nih.gov]
- 11. STING agonist loaded lipid nanoparticles overcome anti-PD-1 resistance in melanoma lung metastasis via NK cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STING agonist-based treatment promotes vascular normalization and tertiary lymphoid structure formation in the therapeutic melanoma microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcome the challenge for intratumoral injection of STING agonist for pancreatic cancer by systemic administration PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Melanoma Institute Australia [melanoma.org.au]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: STING Agonist in Combination with Anti-PD-1 Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682488#sting-agonist-15-in-combination-with-anti-pd-1-therapy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com